vHTS and Free Energy Calculations vs. Traditional HTS
Cdk9-IN-32 was identified using a computational cascade of structure-based virtual screening, molecular dynamics (MD) simulation refinement, and absolute binding free energy calculations based on the free energy perturbation (FEP) scheme [1]. This contrasts with conventional CDK9 inhibitor discovery campaigns that rely primarily on high-throughput biochemical screens. The vHTS approach filtered the entire ZINC15 database (~1.4 billion compounds) to enrich kinase-like chemotypes, while FEP calculations provided quantitative ranking of binding affinities prior to synthesis [1]. The predicted binding free energy (ΔG) of the optimized scaffold was comparable to the co-crystallized ligand T6Q (PDB: 4BCF), a benchmark CDK9 inhibitor [1].
| Evidence Dimension | Discovery methodology and computational validation |
|---|---|
| Target Compound Data | Cdk9-IN-32 derived from structure-based vHTS with FEP-calculated binding free energy comparable to T6Q |
| Comparator Or Baseline | Traditional CDK9 inhibitors (e.g., flavopiridol, dinaciclib) identified via biochemical HTS |
| Quantified Difference | N/A - methodology comparison; vHTS can sample 10⁶-10⁹ compound space vs. 10⁴-10⁵ for physical HTS |
| Conditions | In silico: Schrödinger Suite, Desmond MD, FEP+ calculations; validation against 4BCF crystal structure |
Why This Matters
The computational origin of Cdk9-IN-32 provides a traceable design rationale and a unique chemical starting point for further optimization, differentiating it from serendipitously discovered or pan-kinase derived CDK9 inhibitors.
- [1] Wang S, Liu F, Li P, Wang JN, Mo Y, Lin B, Mei Y. Potent inhibitors targeting cyclin-dependent kinase 9 discovered via virtual high-throughput screening and absolute binding free energy calculations. Phys Chem Chem Phys. 2024 Feb 7;26(6):5377-5386. doi: 10.1039/d3cp05582e View Source
